(Z)-[AMINO({4-[(PIPERIDIN-1-YL)METHYL]PHENYL})METHYLIDENE]AMINO 4-FLUOROBENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-[AMINO({4-[(PIPERIDIN-1-YL)METHYL]PHENYL})METHYLIDENE]AMINO 4-FLUOROBENZOATE is a complex organic compound that features a piperidine ring, a fluorobenzene moiety, and an imine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO({4-[(PIPERIDIN-1-YL)METHYL]PHENYL})METHYLIDENE]AMINO 4-FLUOROBENZOATE typically involves a multi-step process:
Formation of the Piperidine Derivative: The initial step involves the synthesis of the piperidine derivative through a nucleophilic substitution reaction.
Coupling with 4-Fluorobenzaldehyde: The piperidine derivative is then coupled with 4-fluorobenzaldehyde under basic conditions to form the imine linkage.
Final Product Formation: The final step involves the esterification of the intermediate product with 4-fluorobenzoic acid to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the imine linkage, converting it to an amine.
Substitution: The fluorobenzene moiety can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Strong bases like sodium hydride or potassium tert-butoxide are employed for nucleophilic aromatic substitution.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted fluorobenzene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[AMINO({4-[(PIPERIDIN-1-YL)METHYL]PHENYL})METHYLIDENE]AMINO 4-FLUOROBENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in hydrophobic interactions makes it a candidate for drug design and development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its structural features suggest it may interact with specific biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (Z)-[AMINO({4-[(PIPERIDIN-1-YL)METHYL]PHENYL})METHYLIDENE]AMINO 4-FLUOROBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperidine ring and fluorobenzene moiety play crucial roles in these interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds share the piperidine ring and are known for their biological activity as kinase inhibitors.
Piperidine Derivatives: Various piperidine derivatives are used in drug discovery and development due to their diverse biological activities.
Uniqueness
(Z)-[AMINO({4-[(PIPERIDIN-1-YL)METHYL]PHENYL})METHYLIDENE]AMINO 4-FLUOROBENZOATE is unique due to its combination of a piperidine ring, an imine linkage, and a fluorobenzene moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
[(Z)-[amino-[4-(piperidin-1-ylmethyl)phenyl]methylidene]amino] 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O2/c21-18-10-8-17(9-11-18)20(25)26-23-19(22)16-6-4-15(5-7-16)14-24-12-2-1-3-13-24/h4-11H,1-3,12-14H2,(H2,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCWZZOIWHVPDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=NOC(=O)C3=CC=C(C=C3)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)/C(=N/OC(=O)C3=CC=C(C=C3)F)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.